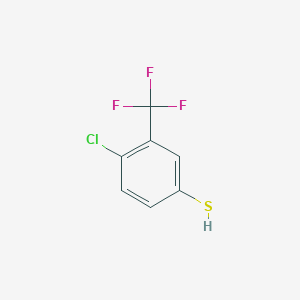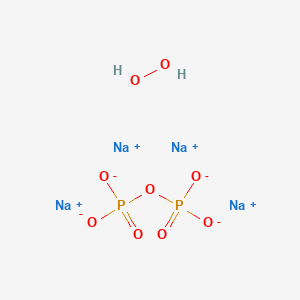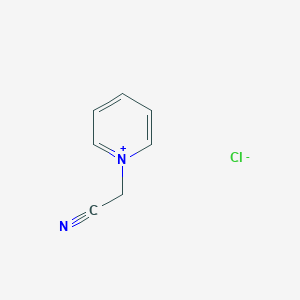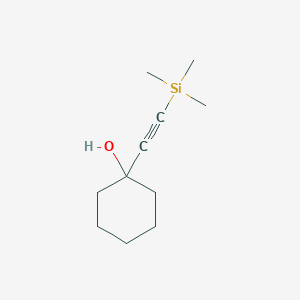
Cyclohexanol, 1-((trimethylsilyl)ethynyl)-
Vue d'ensemble
Description
Cyclohexanol, 1-((trimethylsilyl)ethynyl)- is a chemical compound used in scientific research. It is a colorless liquid with the chemical formula C11H20OSi. This compound is commonly used in organic synthesis and is known for its ability to react with a variety of different compounds.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-((trimethylsilyl)ethynyl)- is not well understood. However, it is known to react with a variety of different compounds, which allows it to be used in a variety of different applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclohexanol, 1-((trimethylsilyl)ethynyl)-. However, it is not used in drug development, and therefore, its effects on the body are not well studied.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanol, 1-((trimethylsilyl)ethynyl)- has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of different applications. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, its limitations include the lack of information on its mechanism of action and its limited use in drug development.
Orientations Futures
There are several future directions for research involving Cyclohexanol, 1-((trimethylsilyl)ethynyl)-. One area of interest is the development of new compounds for use in pharmaceuticals and materials science. Additionally, researchers may continue to study the mechanism of action of this compound to better understand its potential applications.
Applications De Recherche Scientifique
Cyclohexanol, 1-((trimethylsilyl)ethynyl)- is commonly used in scientific research for its ability to react with a variety of different compounds. It is often used in organic synthesis to create new compounds for use in pharmaceuticals, materials science, and other fields.
Propriétés
Numéro CAS |
17962-22-0 |
|---|---|
Formule moléculaire |
C11H20OSi |
Poids moléculaire |
196.36 g/mol |
Nom IUPAC |
1-(2-trimethylsilylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)10-9-11(12)7-5-4-6-8-11/h12H,4-8H2,1-3H3 |
Clé InChI |
LHRITDPHGURSFT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC1(CCCCC1)O |
SMILES canonique |
C[Si](C)(C)C#CC1(CCCCC1)O |
Autres numéros CAS |
17962-22-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

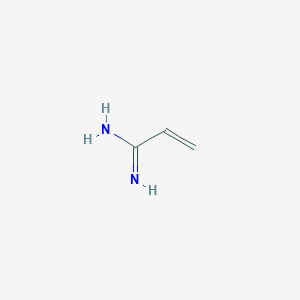
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
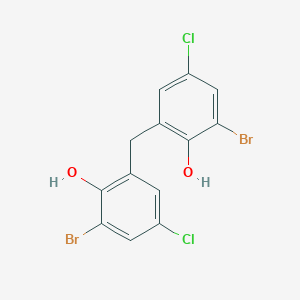
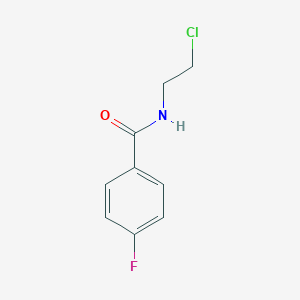
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
